Sodium lauroyl lactate

Membrane Biophysics Surfactant Characterization Antimicrobial Mechanism

Sodium lauroyl lactate (CAS 42415-70-3) is an anionic surfactant belonging to the class of alkanoyl lactyl lactate salts. It is synthesized via the esterification of lauric acid (a C12 fatty acid) with lactic acid, followed by neutralization with sodium hydroxide.

Molecular Formula C15H27NaO4
Molecular Weight 294.36 g/mol
CAS No. 42415-70-3
Cat. No. B12688218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium lauroyl lactate
CAS42415-70-3
Molecular FormulaC15H27NaO4
Molecular Weight294.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+]
InChIInChI=1S/C15H28O4.Na/c1-3-4-5-6-7-8-9-10-11-12-14(16)19-13(2)15(17)18;/h13H,3-12H2,1-2H3,(H,17,18);/q;+1/p-1
InChIKeyLTNJYGRCMNQPFQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Lauroyl Lactate (CAS 42415-70-3): Procurement and Technical Differentiation Guide


Sodium lauroyl lactate (CAS 42415-70-3) is an anionic surfactant belonging to the class of alkanoyl lactyl lactate salts [1]. It is synthesized via the esterification of lauric acid (a C12 fatty acid) with lactic acid, followed by neutralization with sodium hydroxide [2]. This amphiphilic molecule is characterized by a 12-carbon saturated hydrocarbon tail and a lactate headgroup, imparting properties that are distinct from other fatty acid-derived surfactants like sodium dodecyl sulfate (SDS) or lauric acid (LA) [3]. It is primarily utilized in personal care and cosmetic formulations for its emulsifying, foaming, and antimicrobial functions [1].

Why Sodium Lauroyl Lactate is Not a Direct Substitute for Generic Lactylates or Simple Fatty Acid Salts


Sodium lauroyl lactate cannot be freely substituted with other members of the alkanoyl lactyl lactate family (e.g., sodium stearoyl lactylate or sodium cocoyl lactylate) due to its specific C12 chain length, which dictates a unique balance of hydrophobicity and molecular packing. This results in distinct interfacial and membrane-interaction properties [1]. While it shares a common class with SDS and LA, its membrane-disruptive mechanism and safety profile are not equivalent, as demonstrated by quantitative biophysical assays [2]. Furthermore, its performance as a foaming agent and its safety limits are well-defined, making it a distinct chemical entity for formulation scientists seeking a mild, bio-based surfactant with predictable behavior [1].

Quantitative Performance Differentiators for Sodium Lauroyl Lactate (CAS 42415-70-3) vs. Analogs


Sodium Lauroyl Lactate Exhibits Intermediate Membrane Disruption Compared to SDS and Lauric Acid

In a head-to-head biophysical comparison, sodium lauroyl lactylate (SLL) demonstrates a unique membrane-disruptive profile that is intermediate between the rapid, complete solubilization caused by sodium dodecyl sulfate (SDS) and the modest disruption caused by lauric acid (LA). This nuanced interaction is critical for applications where controlled permeabilization is desired without total membrane dissolution [1].

Membrane Biophysics Surfactant Characterization Antimicrobial Mechanism

Sodium Lauroyl Lactylate Achieves Ultra-Low Surface Tension (γcmc) Compared to Sodium Lauroyl Glycinate

When compared to sodium lauroyl glycinate (SLG) in a mixed micelle system, sodium lauroyl lactylate (SLL) demonstrates superior surface activity. At a mole fraction (αSLL) of 0.4, the SLL/SLG mixture achieved a minimum surface tension at the critical micelle concentration (γcmc) of 22.6 mN/m, which is significantly lower than the values reported for pure SLG systems .

Surface Chemistry Formulation Science Surfactant Synergy

Sodium Lauroyl Lactylate Provides Exceptional Foam Stability in Surfactant Mixtures

In complex formulations with cationic surfactants, sodium lauroyl lactylate (SLL) acts as an effective foam stabilizer. Quantitative studies on SLL/gemini quaternary ammonium salt (GC12) mixtures showed that foam stability remained above 95% across a range of SLL mass fractions (20%, 40%, and 50%) . This stability is a key performance attribute for rinse-off personal care products.

Foam Technology Personal Care Formulation Surfactant Performance

Defined and Distinct Safety Limits for Sodium Lauroyl Lactylate vs. Other Alkanoyl Lactylates

The Cosmetic Ingredient Review (CIR) Expert Panel has established specific, safe-use concentrations for sodium lauroyl lactylate. It is deemed safe up to 7% in leave-on products and 10% in rinse-off products when formulated to be non-irritating and non-sensitizing [1]. These limits are specific to sodium lauroyl lactylate within the broader class of alkanoyl lactyl lactate salts, providing a clear, quantitative boundary for safe formulation that is not necessarily transferable to other members of the class.

Cosmetic Safety Regulatory Toxicology Risk Assessment

High-Value Application Scenarios for Sodium Lauroyl Lactate Based on Quantified Performance


Development of Mild, Sulfate-Free Personal Care Products with Targeted Antimicrobial Activity

Leverage sodium lauroyl lactylate's intermediate membrane-disruptive profile [1] to formulate mild shampoos, facial cleansers, and body washes. Unlike harsher surfactants like SDS, SLL provides a more controlled interaction with biological membranes, which is a key differentiator for brands targeting sensitive skin or 'microbiome-friendly' product claims. The ingredient's sulfate-free nature and proven antimicrobial properties [1] also support preservative-boosting strategies in these formulations. [REFS-1: Gooran et al., 2023]

Formulation of High-Stability Foaming Systems for Cosmetics

Capitalize on the demonstrated foam stability (>95%) of sodium lauroyl lactylate in complex surfactant blends to create premium foaming products like shaving creams, mousses, and liquid hand soaps. This property ensures a consistent and luxurious lather, which is a critical quality attribute for consumer acceptance and can reduce the need for additional foam boosters in a formulation. [REFS-2: Qin et al., 2022]

Creation of Low-Surface-Tension Emulsions and Spreading Agents

Utilize the low critical micelle concentration surface tension (γcmc = 22.6 mN/m) of sodium lauroyl lactate to design highly efficient emulsifiers for creams and lotions, or as a wetting agent in other industrial applications. This superior surface activity allows for the creation of finer, more stable emulsions with a lower required concentration of the surfactant, potentially leading to cost savings and improved product aesthetics. [REFS-3: Fan et al., 2022]

Safe-by-Design Cosmetic Formulation Within Regulatory Boundaries

Utilize the clear, peer-reviewed safety boundaries established by the Cosmetic Ingredient Review [2] to develop cosmetic products with a de-risked safety profile. The defined safe-use concentrations (≤7% for leave-on, ≤10% for rinse-off) allow formulators to confidently incorporate sodium lauroyl lactate, knowing they are operating within the limits deemed safe by an authoritative body. This is a significant advantage over analogs without such clearly defined, publicly available safety thresholds. [REFS-4: CIR, 2024]

Technical Documentation Hub

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